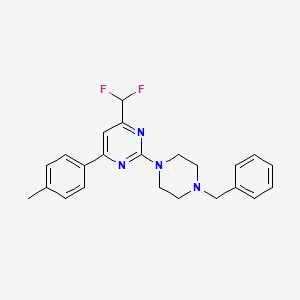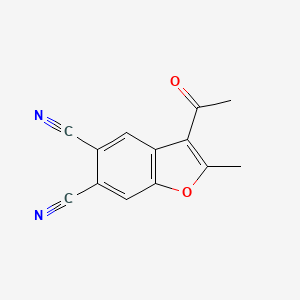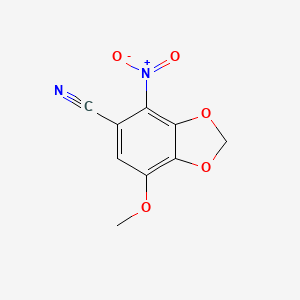![molecular formula C21H22N6O6 B11455544 1-{5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B11455544.png)
1-{5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrrolopyrimidine core, and a piperidine carboxamide group. These structural features contribute to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the benzodioxole moiety, the construction of the pyrrolopyrimidine core, and the attachment of the piperidine carboxamide group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or pyrrolopyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and organic solvents like toluene and DMF. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . Additionally, it may modulate immune responses and reduce inflammation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A related compound with a benzodioxole moiety, used in organic synthesis and as a building block for more complex molecules.
1-(2H-1,3-Benzodioxol-5-yl)ethanamine: Another similar compound with potential biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
1-(5-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4,6-DIOXO-3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C21H22N6O6 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O6/c22-17(29)10-3-5-27(6-4-10)21-25-18-16(20(31)26-21)12(19(30)24-18)8-15(28)23-11-1-2-13-14(7-11)33-9-32-13/h1-2,7,10,12H,3-6,8-9H2,(H2,22,29)(H,23,28)(H2,24,25,26,30,31) |
InChI Key |
OAYIYMMBWVTHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C(C(=O)N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11455476.png)
![(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione](/img/structure/B11455481.png)
![N-(2-methoxybenzyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11455494.png)
![4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B11455496.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide](/img/structure/B11455509.png)
![N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide](/img/structure/B11455519.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11455529.png)
![4-(2,5-dimethoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11455530.png)
![N-(4-chlorophenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11455532.png)
![4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11455536.png)
![[3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11455540.png)
